REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.COCCOCCN(CCO[CH2:29][CH2:30]OC)CCOCCOC>BrC1C=C(C)C=CC=1.[Cu]Cl>[F:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:5]2[CH:6]=[C:29]([CH3:30])[CH:8]=[CH:9][CH:4]=2)=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
solvent
|
Smiles
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BrC=1C=C(C=CC1)C
|
Name
|
copper(I) chloride
|
Quantity
|
3.75 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1/2 hour)
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 180° C. under N2 for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the mixture was treated with 2 M aqu
|
Type
|
EXTRACTION
|
Details
|
HCl (100 ml) and extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with 2 M aqu
|
Type
|
ADDITION
|
Details
|
NaOH and with water (2×100 ml), then treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through Hyflo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC=2C=C(C=CC2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |